
Disodium;1-hexadec-1-enoxyhexadec-1-ene;sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium;1-hexadec-1-enoxyhexadec-1-ene;sulfate is a complex organic compound with a unique structure. It is characterized by the presence of long hydrocarbon chains and a sulfate group, which imparts specific chemical properties. This compound is often used in various industrial and scientific applications due to its surfactant properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Disodium;1-hexadec-1-enoxyhexadec-1-ene;sulfate typically involves the reaction of 1-hexadecene with sulfur trioxide, followed by neutralization with sodium hydroxide. The reaction conditions include maintaining a controlled temperature and pressure to ensure the desired product is formed without unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves the careful addition of sulfur trioxide to 1-hexadecene, followed by neutralization with sodium hydroxide. The product is then purified through distillation and crystallization to obtain a high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium;1-hexadec-1-enoxyhexadec-1-ene;sulfate undergoes several types of chemical reactions, including:
Oxidation: The sulfate group can be oxidized to form sulfonic acids.
Reduction: The hydrocarbon chains can be reduced to form alkanes.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Alkanes and other reduced hydrocarbons.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Disodium;1-hexadec-1-enoxyhexadec-1-ene;sulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to stabilize emulsions and dispersions.
Biology: Employed in cell lysis buffers and other biological assays due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, shampoos, and other personal care products due to its surfactant properties.
Mécanisme D'action
The mechanism of action of Disodium;1-hexadec-1-enoxyhexadec-1-ene;sulfate involves its interaction with lipid membranes. The sulfate group interacts with the polar head groups of lipids, while the hydrocarbon chains insert into the lipid bilayer. This disrupts the membrane structure, leading to cell lysis or increased permeability. The compound’s surfactant properties also enable it to reduce surface tension, which is beneficial in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium dodecyl sulfate (SDS): Another widely used surfactant with similar properties but shorter hydrocarbon chains.
Cetyltrimethylammonium bromide (CTAB): A cationic surfactant with different ionic properties.
Triton X-100: A non-ionic surfactant with a different mechanism of action.
Uniqueness
Disodium;1-hexadec-1-enoxyhexadec-1-ene;sulfate is unique due to its specific combination of long hydrocarbon chains and a sulfate group, which imparts distinct surfactant properties. Its ability to disrupt lipid membranes and reduce surface tension makes it particularly useful in various scientific and industrial applications.
Propriétés
Numéro CAS |
65104-74-7 |
|---|---|
Formule moléculaire |
C32H62Na2O5S |
Poids moléculaire |
604.9 g/mol |
Nom IUPAC |
disodium;1-hexadec-1-enoxyhexadec-1-ene;sulfate |
InChI |
InChI=1S/C32H62O.2Na.H2O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;;1-5(2,3)4/h29-32H,3-28H2,1-2H3;;;(H2,1,2,3,4)/q;2*+1;/p-2 |
Clé InChI |
DCVIUUSASMHJGG-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCCC=COC=CCCCCCCCCCCCCCC.[O-]S(=O)(=O)[O-].[Na+].[Na+] |
Numéros CAS associés |
65104-74-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


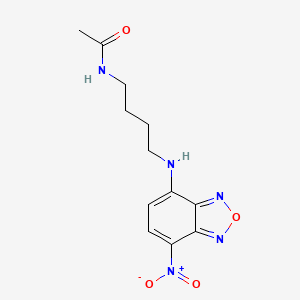

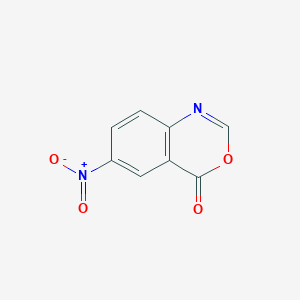
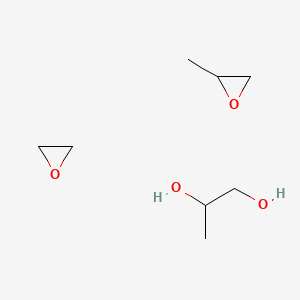
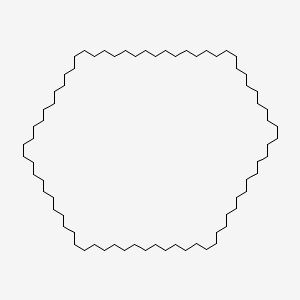

![[4-(2-Phenylethyl)octyl]benzene](/img/structure/B14488402.png)

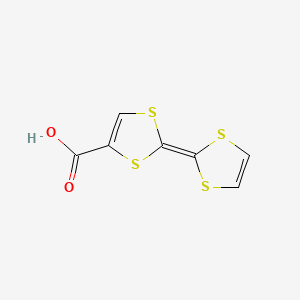
![N,N-Dimethyl-2-[2-(methylsulfanyl)phenyl]ethen-1-amine](/img/structure/B14488412.png)

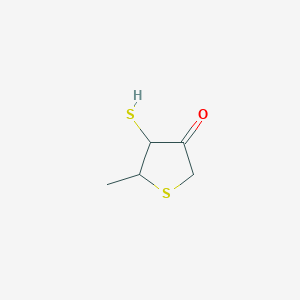
![1-[(2-Methoxyethyl)sulfanyl]prop-1-ene](/img/structure/B14488428.png)

